1-((1-Isopropylpiperidin-4-yl)methyl)-3-(thiophen-2-yl)urea
Description
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Properties
IUPAC Name |
1-[(1-propan-2-ylpiperidin-4-yl)methyl]-3-thiophen-2-ylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3OS/c1-11(2)17-7-5-12(6-8-17)10-15-14(18)16-13-4-3-9-19-13/h3-4,9,11-12H,5-8,10H2,1-2H3,(H2,15,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIMFOGULQFEABU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(CC1)CNC(=O)NC2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.42 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-((1-Isopropylpiperidin-4-yl)methyl)-3-(thiophen-2-yl)urea is a compound that has gained attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including synthesis, mechanisms of action, and relevant case studies.
The compound has the following chemical characteristics:
- Molecular Formula : C14H23N3OS
- Molecular Weight : 281.42 g/mol
- CAS Number : 1210467-86-9
Synthesis and Structure
The synthesis of this compound typically involves multi-step organic reactions. The structure comprises a piperidine ring, a thiophene moiety, and a urea functional group, which contribute to its biological activity.
Antimicrobial Properties
Research indicates that thiourea derivatives, including this compound, exhibit significant antimicrobial activities. For instance, compounds with similar structures have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Streptococcus pyogenes . The specific IC50 values for related compounds suggest potential applications in treating infections.
Anticancer Activity
This compound has been evaluated for its anticancer properties. In vitro studies have demonstrated that derivatives of thiourea can inhibit cell proliferation in various cancer cell lines. For example, compounds with similar structural motifs have shown GI50 values ranging from 15.1 to 28.7 μM against different cancer types such as lung and breast cancer .
The mechanism by which this compound exerts its biological effects is believed to involve the inhibition of key enzymes or pathways associated with disease progression. For instance, certain thiourea derivatives have been reported to inhibit histone deacetylase (HDAC) activity, which is crucial in cancer cell proliferation .
Case Studies
Several studies highlight the biological activity of thiourea derivatives:
- Antitumor Screening : A study screened various thiourea compounds for their antitumor activity against human cancer cell lines. The most active compounds showed selective cytotoxicity with IC50 values lower than standard chemotherapeutics .
- Antimicrobial Evaluation : Another investigation focused on the antimicrobial efficacy of thiourea derivatives against resistant bacterial strains, revealing promising results that support further development for clinical applications .
Summary of Findings
| Activity Type | IC50 Values | Target Organisms/Cells |
|---|---|---|
| Antimicrobial | 0.25 - 1 μg/mL | S. aureus, S. pyogenes |
| Anticancer | 15.1 - 28.7 μM | Various cancer cell lines |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
